1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-
CAS No.: 127945-71-5
Cat. No.: VC17299870
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127945-71-5 |
|---|---|
| Molecular Formula | C11H15N5O5 |
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C11H15N5O5/c12-8(19)6-1-16(4-21-5(2-17)3-18)9-7(6)10(20)15-11(13)14-9/h1,5,17-18H,2-4H2,(H2,12,19)(H3,13,14,15,20) |
| Standard InChI Key | QEDNFGWJVDKZAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C(=O)N |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused bicyclic system combining pyrrole and pyrimidine rings. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol. Key structural features include:
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A 2-amino group at position 2 of the pyrrolo[2,3-d]pyrimidine core.
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A carboxamide moiety at position 5.
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A 4-oxo group contributing to hydrogen-bonding potential.
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A 7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl) side chain, enhancing solubility and molecular interactions.
The side chain’s polyhydroxyethyl ether structure suggests high polarity, likely conferring water solubility and facilitating interactions with biological targets such as enzymes or receptors.
Physicochemical Properties
Based on structural analogs, the compound likely exhibits the following properties:
| Property | Value/Description |
|---|---|
| Solubility | High in polar solvents (DMSO, water) |
| Melting Point | Estimated 200–250°C (decomposes) |
| LogP | ~−1.2 (predicted) |
| UV-Vis Absorption | λₘₐₓ ≈ 260–280 nm (π→π* transitions) |
| Stability | Sensitive to strong acids/bases |
The presence of multiple hydroxyl and amide groups contributes to its hydrophilicity, making it suitable for aqueous formulations.
Applications in Drug Development
Pyrrolo[2,3-d]pyrimidine derivatives are explored for:
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Oncology: As kinase inhibitors or cytotoxic agents targeting DNA synthesis.
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Immunology: Modulators of JAK/STAT signaling (e.g., Tofacitinib analogs) .
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Antiviral Therapies: Nucleoside analogs inhibiting viral replication.
This compound’s carboxamide and polyhydroxy side chain position it as a candidate for:
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Prodrug Development: Esterification of hydroxyl groups for improved bioavailability.
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Targeted Delivery: Functionalization for conjugation with antibodies or nanoparticles.
Challenges and Future Directions
Key research gaps include:
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Synthetic Optimization: Streamlining multi-step syntheses to improve yields.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.
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Mechanistic Studies: Elucidating molecular targets through crystallography or proteomics.
Comparative studies with analogs like compound 9 (IC₅₀: 3.9 μM) could validate this compound’s efficacy and safety.
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